Cas no 947533-51-9 ([5-(trifluoromethyl)pyridin-3-yl]boronic acid)

[5-(trifluoromethyl)pyridin-3-yl]boronic acid structure
947533-51-9 structure
Product Name:[5-(trifluoromethyl)pyridin-3-yl]boronic acid
Numero CAS:947533-51-9
MF:C6H5BF3NO2
MW:190.915611982346
MDL:MFCD09952041
CID:839795
PubChem ID:45158900
Update Time:2024-10-25

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
    • (5-Trifluoromethylpyridin-3-yl)boronic acid
    • [5-(trifluoromethyl)pyridin-3-yl]boronic acid
    • 3-Trifluoromethylpyridine-5-boronic acid
    • -5-Trifluoromethylpyridin-3-yl-boronic-acid
    • 5-TRIFLUOROMETHYL-PYRIDINE-3-BORONIC ACID
    • 5-Trifluoromethylpyridine-3-boronic acid
    • 5-(Trifluoromethyl)pyridine-3-boronic acid
    • 3-TRIFLUOROMETHYL-5-PYRIDYL BORONIC ACID
    • 5-(trifluoromethyl)pyridin-3-ylboronic acid
    • [5-(TRIFLUOROMETHYL)-3-PYRIDYL]BORONIC ACID
    • 3-(trifluoromethyl)pyridine-5-boronic acid
    • [5-(trifluoromethyl)-3-pyridinyl]boronic acid
    • (5-trifluor
    • B-[5-(Trifluoromethyl)-3-pyridinyl]boronic acid (ACI)
    • A845084
    • CS-0054394
    • (5-(Trifluoromethyl)pyridin-3-yl)boronicacid
    • DTXSID60669793
    • 5-trifluoromethylpyridine 3-boronic acid
    • AKOS006283523
    • AC-22283
    • PS-9440
    • AB55285
    • AMY6524
    • 947533-51-9
    • SCHEMBL27266
    • FT-0760386
    • MFCD09952041
    • EN300-218528
    • SY009906
    • 5-Trifluoromethylpyridine-3-boronicacid
    • J-513121
    • MDL: MFCD09952041
    • Inchi: 1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H
    • Chiave InChI: SFBQNNGMEKUJAN-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=NC=C(B(O)O)C=1)(F)F

Proprietà calcolate

  • Massa esatta: 191.03700
  • Massa monoisotopica: 191.0365431g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.4

Proprietà sperimentali

  • Punto di ebollizione: 299.9°C at 760 mmHg
  • PSA: 53.35000
  • LogP: -0.21980

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Informazioni sulla sicurezza

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-1g
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
1g
1017.65CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-5g
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
5g
2968.15CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-500mg
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
500mg
924.37CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-250mg
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
250mg
831.08CNY 2021-05-07
Alichem
A242001759-1g
3-(Trifluoromethyl)pyridine-5-boronic acid
947533-51-9 98%
1g
$614.27 2023-08-31
Alichem
A242001759-10g
3-(Trifluoromethyl)pyridine-5-boronic acid
947533-51-9 98%
10g
$2027.53 2023-08-31
Fluorochem
043582-250mg
5-(Trifluoromethyl)pyridin-3-ylboronic acid
947533-51-9 95%
250mg
£70.00 2022-03-01
Fluorochem
043582-1g
5-(Trifluoromethyl)pyridin-3-ylboronic acid
947533-51-9 95%
1g
£150.00 2022-03-01
Chemenu
CM129514-10g
(5-(trifluoromethyl)pyridin-3-yl)boronic acid
947533-51-9 0.95
10g
$230 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EA087-1g
[5-(trifluoromethyl)pyridin-3-yl]boronic acid
947533-51-9 95+%
1g
1774.0CNY 2021-07-15

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water ;  -10 °C
1.3 Reagents: Sodium hydroxide ;  pH 10, rt
1.4 Reagents: Acetic acid ;  pH 5, rt
Riferimento
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions
Clapham, Kate M.; Batsanov, Andrei S.; Bryce, Martin R.; Tarbit, Brian, Organic & Biomolecular Chemistry, 2009, 7(10), 2155-2161

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ,  Sodium hydroxide Solvents: Water ;  pH 5
Riferimento
OLED devices with internal outcoupling
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Riferimento
Tetrahydropyrido[4,3-d]pyrimidine derivatives as PI3K inhibitors and their preparation and use for the treatment of PI3K-mediated diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triethyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Riferimento
Preparation of bicyclic heteroaryl compounds and their use as kinase inhibitors for treating proliferative diseases and other disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water
1.3 Reagents: Acetic acid ;  pH 5
Riferimento
Preparation of heteroaryl derivatives as antimalarial agents
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ;  pH 5
Riferimento
OLED devices with internal outcoupling
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Trimethyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 10 min, < -65 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type
Emmerich, Juliette; Hu, Qingzhong; Hanke, Nina; Hartmann, Rolf W., Journal of Medicinal Chemistry, 2013, 56(15), 6022-6032

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dichloromethane ,  1,4-Dioxane ;  rt → 90 °C; 21 h, 90 °C
Riferimento
Preparation of quinoline derivatives for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethyl borate Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  40 min, -78 °C; < -65 °C; -65 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min
Riferimento
Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparation of quinazoline derivatives as PI3K modulators
, World Intellectual Property Organization, , ,

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Raw materials

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Preparation Products

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Letteratura correlata

Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd